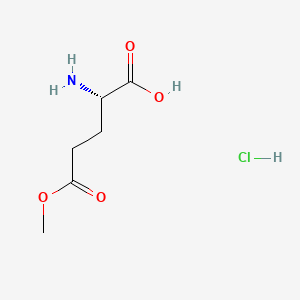

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride

説明

特性

IUPAC Name |

(2S)-2-amino-5-methoxy-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-11-5(8)3-2-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWTYOQNGBVBFH-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184784 | |

| Record name | 5-Methyl L-2-aminoglutarate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-51-8 | |

| Record name | L-Glutamic acid, 5-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl L-2-aminoglutarate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl L-2-aminoglutarate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl L-2-aminoglutarate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials

- The synthesis generally begins with (S)-2-Amino-5-oxopentanoic acid or its racemic form (DL-glutamic acid) as the precursor.

- The choice of starting material influences the stereochemical outcome and purity of the final product.

Methoxylation Step

- The critical step is the introduction of the methoxy group at the 5-position.

- This is typically achieved by reacting the precursor with methanol in the presence of catalysts or activating agents.

- For example, methanol (1000 mL) is added to DL-glutamic acid (200 g) at 25–30°C and stirred for 20 minutes.

- Trimethylsilyl chloride (TMSCl) is then slowly added (e.g., 210 mL) at 25–30°C, and the mixture is stirred for 2 hours to facilitate methoxylation.

- The solvent is removed under vacuum below 45°C, often followed by co-distillation with ethyl acetate to purify the intermediate.

Hydrochloride Salt Formation

- The free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid or hydrochloride solution.

- This step is often performed after purification of the methoxylated intermediate.

- The reaction is typically carried out at low temperatures (0–5°C) to control salt crystallization and purity.

- The mixture is stirred for several hours (e.g., 4 hours at 55–60°C) to ensure complete salt formation.

- Final solvent removal under vacuum yields the hydrochloride salt as a solid.

Purification

- Purification methods include crystallization from solvents such as acetone or ethyl acetate.

- Filtration and washing with cold acetone help isolate the pure hydrochloride salt.

- Chromatographic techniques may be employed for further purification in laboratory-scale synthesis.

Detailed Example Procedure

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | DL-glutamic acid (200 g), Methanol (1000 mL), 25–30°C | Stir for 20 min to dissolve and prepare for methoxylation | - |

| 2 | Trimethylsilyl chloride (210 mL), 25–30°C, 2 h stirring | Methoxylation reaction to introduce methoxy group | Intermediate formed |

| 3 | Vacuum distillation below 45°C, co-distillation with ethyl acetate | Remove solvents and purify intermediate | - |

| 4 | Acetone (600 mL), 25–30°C, then cooled to 0–5°C, 2 h stirring | Crystallization of product | Solid isolated |

| 5 | Filtration and washing with acetone | Purification of solid | Yield: ~100 g |

| 6 | Hydrochloride solution addition at 0–5°C, then 55–60°C for 4 h | Formation of hydrochloride salt | Final product obtained |

Reaction Mechanisms and Reagents

- Methoxylation : The reaction likely proceeds via activation of the carboxyl or keto group by trimethylsilyl chloride, facilitating nucleophilic attack by methanol to form the methoxy ester or ether.

- Salt Formation : Protonation of the amino group by hydrochloric acid forms the stable hydrochloride salt, enhancing solubility and stability.

- Common Reagents :

- Methanol: solvent and methoxy source.

- Trimethylsilyl chloride: catalyst/activator for methoxylation.

- Hydrochloric acid: for salt formation.

- Acetone, ethyl acetate: solvents for crystallization and purification.

Industrial Scale Considerations

- Industrial synthesis follows similar steps but uses large-scale reactors and optimized stirring and temperature control.

- Purification is often achieved by crystallization and filtration rather than chromatography for cost-effectiveness.

- Quality control includes purity analysis by HPLC, NMR, and elemental analysis to ensure batch consistency.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Starting Material | (S)-2-Amino-5-oxopentanoic acid or DL-glutamic acid | Precursor for synthesis | Stereochemistry important |

| Methoxylation | Methanol, Trimethylsilyl chloride, 25–30°C, 2 h | Introduce methoxy group at C-5 | Requires controlled temperature |

| Solvent Removal | Vacuum distillation <45°C | Purify intermediate | Prevent decomposition |

| Crystallization | Acetone, cooling to 0–5°C | Isolate product | Enhances purity |

| Hydrochloride Formation | Hydrochloric acid, 0–5°C to 55–60°C | Form hydrochloride salt | Improves stability |

| Final Purification | Filtration, washing | Obtain pure solid | Yield ~50% to 70% depending on scale |

Research Findings and Notes

- The methoxy group significantly alters the chemical properties compared to non-methoxylated analogs, improving stability and solubility.

- The use of trimethylsilyl chloride is critical for efficient methoxylation under mild conditions.

- Temperature control during salt formation is essential to avoid side reactions and ensure high purity.

- The hydrochloride salt form is preferred for pharmaceutical and biochemical applications due to enhanced handling properties.

- Alternative methods involving direct esterification or enzymatic synthesis have been explored but are less common industrially.

科学的研究の応用

Chemistry

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride serves as an important building block in peptide synthesis. It is utilized as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its role in metabolic pathways and enzyme interactions. Its unique structure allows it to act as both a substrate and inhibitor for enzymes involved in amino acid metabolism, influencing various metabolic processes .

Medicine

The compound has potential therapeutic applications, particularly as a precursor for drug development. Investigations have highlighted its neuroprotective effects and antioxidant activity, suggesting its use in treating neurodegenerative diseases and metabolic disorders such as obesity and diabetes .

Industry

In industrial applications, this compound is utilized in the synthesis of specialized chemicals and pharmaceuticals. Its unique properties enable the development of novel compounds with enhanced efficacy.

Biological Activities

Research indicates several significant biological activities:

- Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases.

- Antioxidant Activity : May enhance cellular defenses against oxidative stress.

- Metabolic Regulation : Influences pathways beneficial for managing metabolic conditions .

Neuroprotection in Glaucoma Models

Studies have demonstrated that this compound can protect retinal cells from damage caused by elevated intraocular pressure, suggesting therapeutic potential for glaucoma treatment.

Metabolic Pathway Modulation

Research findings indicate that this compound modulates energy metabolism pathways, showing promise in addressing metabolic disorders such as obesity through improved insulin sensitivity .

Therapeutic Applications

Investigations into its use as a precursor for synthesizing novel therapeutic agents have highlighted its versatility in targeting various diseases.

作用機序

The mechanism of action of (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The methoxy and keto groups play a crucial role in its binding affinity and specificity towards molecular targets.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Solubility : The target compound is water-soluble due to its ionic hydrochloride salt, whereas poly(γ-methyl L-glutamate) is hydrophobic and forms films .

- Stability: The methoxy ester group in the target compound is less prone to hydrolysis compared to acetate esters (e.g., 5-Amino-4-oxopentanoic acid acetate, CAS 145545-34-2) .

- Thermal Behavior: Poly(γ-methyl L-glutamate) derived from the compound exhibits a helical structure with a melting point >200°C, unlike monomeric analogues .

生物活性

(S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, also known as (2S)-2-amino-5-methoxy-5-oxopentanoic acid, is a chiral amino acid derivative that has garnered attention for its diverse biological activities. This compound features a methoxy group and a keto group, which contribute to its unique biochemical properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, metabolic pathways, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₁NO₄·HCl. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 179.62 g/mol |

| IUPAC Name | This compound |

| Chemical Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in metabolic pathways. It can function as both a substrate and an inhibitor for enzymes involved in amino acid metabolism. The unique methoxy and keto groups enhance its binding affinity to specific molecular targets, influencing gene expression and protein synthesis.

Enzyme Interactions

Research indicates that this compound may modulate the activity of key enzymes, potentially affecting metabolic processes such as:

- Amino Acid Metabolism : Acts as a substrate or inhibitor for enzymes involved in amino acid conversion.

- Protein Synthesis : Influences the synthesis of proteins by interacting with ribosomes and other cellular machinery.

Biological Activities

The compound exhibits several biological activities that make it a subject of interest in various fields:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases.

- Antioxidant Activity : It may help mitigate oxidative stress by enhancing cellular antioxidant defenses.

- Metabolic Regulation : Influences metabolic pathways that could be beneficial in managing conditions like obesity and diabetes .

Case Studies

Several studies have investigated the effects of this compound:

- Neuroprotection in Glaucoma Models :

-

Metabolic Pathway Modulation :

- Research revealed that the compound modulates pathways related to energy metabolism, showing promise in treating metabolic disorders.

-

Therapeutic Applications :

- Investigations into its use as a precursor for drug development highlight its potential in synthesizing novel therapeutic agents targeting various diseases.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other amino acids and derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-glutamic 5-semialdehyde | Derived from L-glutamic acid | Involved in neurotransmission |

| L-aspartic acid | Contains amino and carboxylic groups | Role in protein synthesis |

| 4-hydroxyproline | Hydroxyl group on proline | Important for collagen stability |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride, and how can chiral purity be ensured?

- Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution to retain the (S)-configuration. For example, chiral auxiliaries like L-proline derivatives can direct stereochemistry during ketone reduction or methoxy group introduction . Post-synthesis, chiral HPLC (e.g., using a Chiralpak® column) or polarimetry ([α]D measurements) should confirm enantiomeric excess ≥98% .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Confirm structure via ¹H/¹³C NMR, focusing on methoxy (δ ~3.3 ppm) and ketone (δ ~2.5 ppm) signals .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 192.1 (free acid) + HCl adduct .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction if crystalline derivatives are available .

Q. How does the hydrochloride salt form influence stability, and what storage conditions are optimal?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility but is hygroscopic. Store at 2–8°C in airtight, light-protected containers. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking of impurities (e.g., free acid or demethylated byproducts) .

Advanced Research Questions

Q. What mechanistic roles might this compound play in enzyme inhibition or receptor binding studies?

- Methodological Answer : The ketone and methoxy groups suggest potential as a transition-state analog in enzymatic reactions (e.g., aminotransferases). Design inhibition assays with varying pH (5.0–8.0) and cofactors (PLP/NAD+) to assess competitive binding. Use surface plasmon resonance (SPR) for real-time affinity measurements (KD calculations) .

Q. How does enantiomeric purity impact biological activity, and what methods validate chiral integrity in complex matrices?

- Methodological Answer : The (S)-enantiomer may exhibit 10–100× higher activity than (R) in chiral environments. Validate purity in biological samples (e.g., plasma) using chiral LC-MS/MS with a cellulose tris(3,5-dimethylphenylcarbamate) column and MRM transitions .

Q. What strategies optimize this compound for drug discovery, particularly in modifying pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., methyl ester pro-drugs) .

- SAR Studies : Introduce substituents at the 5-position (e.g., halogens) to modulate metabolic stability. Assess CYP450 interactions using liver microsomes .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., USP buffers). Use orthogonal methods: compare Karl Fischer titration (hygroscopicity) vs. shake-flask solubility assays. Cross-reference with crystallography data to identify polymorphic forms .

Q. What advanced analytical methods are suitable for quantifying trace impurities in batch synthesis?

- Methodological Answer :

- HPLC-ELSD : Detect non-UV-active impurities (e.g., inorganic salts) .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd ≤10 ppm) .

Q. How can this compound be applied in bioconjugation or probe development for cellular imaging?

- Methodological Answer : The amino and carboxylic acid groups enable conjugation to fluorescent tags (e.g., FITC) via EDC/NHS chemistry. Validate labeling efficiency in live-cell imaging using confocal microscopy and flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。